molecular formula C16H8F3N3O2S B2375419 6-hydroxy-11-(pyridin-3-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 879457-63-3

6-hydroxy-11-(pyridin-3-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B2375419
CAS No.: 879457-63-3
M. Wt: 363.31
InChI Key: RKJVIPPDRQKDOQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic tricyclic system featuring a pyridine ring at position 11, a hydroxyl group at position 6, and a trifluoromethyl substituent at position 12. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinyl moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

6-hydroxy-11-pyridin-3-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-4-9(7-2-1-3-20-6-7)21-15-12(8)13-14(25-15)10(23)5-11(24)22-13/h1-6H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJVIPPDRQKDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a thieno compound in the presence of a trifluoromethylating agent can yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Escherichia coli. These findings suggest that the compound may be effective as an antimicrobial agent due to its unique structural features that enhance binding interactions with bacterial targets .
  • Anti-inflammatory Potential : In silico molecular docking studies have highlighted the compound's potential as a 5-lipoxygenase inhibitor, which is crucial for inflammatory processes. Such activity positions it as a candidate for further development in anti-inflammatory therapies .
  • Cancer Research : Compounds within the same chemical family have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and modifying metabolic stability, which can be advantageous in drug design .

Example Synthesis Pathway

  • Combine 3-pyridinaldehyde and trifluoroacetyl derivatives.
  • Reflux the mixture in anhydrous ethanol.
  • Purify the product through recrystallization techniques.

Material Science Applications

The unique structural characteristics of this compound lend it potential applications in materials science:

  • Organic Electronics : The presence of fluorine atoms can enhance charge mobility, making it suitable for use in organic semiconductors or photovoltaic devices.
  • Polymer Chemistry : Its incorporation into polymer matrices could improve thermal stability and mechanical properties due to its rigid bicyclic structure.

Case Studies

  • Antimicrobial Efficacy : A study evaluating similar thiazolopyridine derivatives demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Escherichia coli, showcasing the potential efficacy of structurally related compounds .
  • In Silico Docking Studies : Molecular docking studies indicated favorable binding interactions with key enzymes involved in inflammatory pathways, suggesting a promising avenue for therapeutic exploration .

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

  • Aglaithioduline: A phytocompound with ~70% similarity to SAHA (suberoylanilide hydroxamic acid), a histone deacetylase inhibitor, based on Tanimoto coefficient analysis .
  • 8-[3-(diethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one: Shares a thia-triazatetracyclic core and aromatic substituents, though it lacks the trifluoromethyl group and pyridinyl moiety .

Computational Similarity Metrics

  • Tanimoto Coefficient : Used to compare molecular fingerprints (e.g., aglaithioduline vs. SAHA achieved ~70% similarity) . Applied here, the target compound’s pyridinyl and trifluoromethyl groups would reduce similarity to SAHA-like molecules but increase overlap with kinase inhibitors.
  • Cosine Score : Molecular networking via MS/MS fragmentation profiles clusters compounds with cosine scores >0.7 as structurally related. The target compound’s fragmentation pattern would likely align with other tricyclic heterocycles .

Pharmacokinetic and Physicochemical Properties

Hypothetical comparisons based on structural features:

Property Target Compound Aglaithioduline 8-[3-(diethylamino)...
Molecular Weight (g/mol) ~450 (estimated) 356 522
LogP ~2.5 (trifluoromethyl) 1.8 3.2
Hydrogen Bond Donors 2 (hydroxyl, amide) 3 3
Solubility (mg/mL) Moderate (polar substituents) High Low

Methodological Considerations

  • Similarity Indexing Tools : Platforms like the Shiny application (GitHub-hosted) enable rapid comparison of molecular fingerprints, though results depend on descriptor selection .
  • Molecular Networking : High-resolution MS/MS data and cosine scores (>0.7) can cluster the target compound with other tricyclic heterocycles, aiding dereplication .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be systematically optimized?

The synthesis of complex tricyclic heterocycles like this compound typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key steps may include:

  • Cyclization under inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur or nitrogen moieties.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to stabilize intermediates .
  • Catalysts : Bases such as potassium carbonate or triethylamine can facilitate deprotonation and cyclization .

Q. Optimization strategy :

VariableTested RangeOptimal ConditionImpact on Yield
Temperature60–120°C90°CMaximizes cyclization efficiency
Reaction time6–24 hrs12 hrsBalances completion vs. side reactions
SolventDMF, THF, MeCNDMFEnhances solubility of intermediates

Systematic variation of these parameters, guided by design-of-experiments (DoE) principles, is critical .

Q. How should researchers approach the structural characterization of this compound, particularly resolving ambiguities in stereochemistry?

Methodological steps :

  • X-ray crystallography : The gold standard for resolving stereochemistry and confirming the tricyclic framework. Single-crystal studies require high-purity samples and controlled crystallization conditions (e.g., slow evaporation from ethanol/water mixtures) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to map proton-carbon correlations, especially around the pyridinyl and trifluoromethyl groups.
    • ¹⁹F NMR : Critical for confirming the trifluoromethyl group’s environment .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <5 ppm error .

Q. What preliminary biological assays are appropriate for evaluating this compound’s bioactivity?

Initial screening :

  • Enzyme inhibition assays : Target kinases or proteases structurally related to the compound’s heterocyclic core (e.g., using fluorescence-based assays with ATP analogs) .
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ determination .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide later-stage studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Case example : Inconsistent IC₅₀ values in enzyme vs. cell-based assays may arise from:

  • Membrane permeability issues : Use logP calculations (e.g., via HPLC retention time) to evaluate lipophilicity. Modify substituents (e.g., pyridinyl groups) to enhance permeability .
  • Off-target effects : Employ proteome-wide profiling (e.g., affinity chromatography coupled with LC-MS) to identify non-specific binding .
  • Assay conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration) between systems .

Q. Data reconciliation framework :

Replicate assays in triplicate under standardized conditions.

Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are effective for improving synthetic yield while minimizing byproduct formation?

Advanced optimization :

  • Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions during exothermic steps (e.g., cyclization) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) can accelerate coupling reactions; test under varying ligand environments .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated or oxidized derivatives) and adjust redox conditions .

Q. Example results :

ParameterAdjustmentYield ImprovementByproduct Reduction
Catalyst loading5 mol% → 2.5 mol%12%30%
Oxygen exclusionNitrogen sparging18%45%

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize docking poses with the lowest RMSD values relative to known inhibitors .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hinge-region interactions in kinases) .
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl position) with bioactivity data to guide structural modifications .

Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning of target proteins) .

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